Physicochemical Profiling and Synthetic Utility of 3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide: A Technical Guide
Physicochemical Profiling and Synthetic Utility of 3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and materials science, bifunctional building blocks are critical for developing complex molecular architectures. 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (CAS: 1797257-69-2)[1] is a highly versatile, polar scaffold that seamlessly integrates the coordination and hydrogen-bonding prowess of a substituted imidazole ring with the orthogonal reactivity of a propanohydrazide linker.
As a Senior Application Scientist, I have structured this whitepaper to decode the physicochemical behavior of this molecule. By understanding its acid-base equilibria, tautomeric dynamics, and nucleophilic properties, researchers can rationally design synthetic workflows for applications ranging from antitubercular hydrazone therapeutics to transition-metal-organic frameworks (MOFs).
Core Physicochemical Properties
The utility of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide stems from its distinct functional zones. The molecule possesses a highly polar surface area and multiple ionization states, dictating its solubility, membrane permeability, and reactivity.
Quantitative Molecular Profile
The following table summarizes the foundational physicochemical parameters of the compound, derived from structural analysis and established chemical databases[2][3].
| Parameter | Value / Description | Mechanistic Implication |
| Molecular Formula | C7H12N4O | Defines the mass and elemental composition. |
| Molecular Weight | 168.20 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area | ~73.1 Ų | High polarity; suggests excellent aqueous solubility but potential limitations in passive blood-brain barrier (BBB) permeation. |
| Hydrogen Bond Donors (HBD) | 3 (Hydrazide -NH, -NH2) | Strong capacity for intermolecular networking and target protein binding. |
| Hydrogen Bond Acceptors (HBA) | 3 (C=O, Imidazole N3, Hydrazide N) | Facilitates robust chelation and solvent interactions. |
| Predicted pKa (Conjugate Base) | ~7.2 (Imidazole N3) | The electron-donating 5-methyl group slightly elevates the pKa compared to unsubstituted imidazole (pKa 7.1)[4]. |
Structural Dynamics and Hydrogen Bonding
The imidazole ring is a privileged pharmacophore due to its amphoteric nature. The sp2-hybridized nitrogen (N3) acts as a potent hydrogen bond acceptor, while the overall ring can participate in π-π stacking. Recent advanced NMR studies on biological systems, such as the Influenza A M2 channel, have underscored the critical stability of imidazole-imidazole hydrogen bonding even at neutral pH states[5].
Concurrently, the hydrazide moiety (-CO-NH-NH2) exhibits keto-enol type tautomerism (amide ⇌ imidic acid), heavily influenced by solvent polarity. In aqueous environments, the keto form dominates, presenting a highly nucleophilic terminal amine (-NH2) primed for condensation reactions.
Orthogonal Reactivity Pathways
The bifunctional nature of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide allows for orthogonal synthetic strategies. The imidazole nitrogen can coordinate with transition metals (e.g., Zn²⁺, Cu²⁺), while the hydrazide group readily undergoes acid-catalyzed nucleophilic addition-elimination with aldehydes or ketones to form Schiff bases (hydrazones). Hydrazide-hydrazones are extensively documented for their potent antitubercular and antimicrobial properties[6].
Fig 1. Divergent synthetic pathways of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in the physicochemical constraints of the molecule.
Protocol 1: Potentiometric Determination of Imidazolium pKa
Causality & Mechanistic Rationale: Understanding the exact pKa of the imidazole ring is non-negotiable for predicting its behavior in physiological assays. Because the 5-methyl group alters electron density[4], a standardized potentiometric titration is required to map the speciation curve.
Step-by-Step Workflow:
-
Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) to ensure Nernstian response.
-
Sample Preparation: Dissolve 10.0 mg of the compound in 50 mL of 0.15 M NaCl (to maintain constant ionic strength mimicking physiological conditions).
-
Acidification: Lower the pH to 2.5 using 0.1 M HCl. Rationale: This ensures both the imidazole N3 and the hydrazide terminal amine are fully protonated.
-
Forward Titration: Titrate with 0.1 M NaOH in 0.05 mL increments under nitrogen atmosphere (to prevent CO2 absorption), recording pH after stabilization.
-
Self-Validation (Reverse Titration): Immediately back-titrate with 0.1 M HCl.
-
Validation Check: If the forward and reverse curves do not perfectly overlay, it indicates compound degradation (e.g., hydrazide hydrolysis) or precipitation, rendering the data invalid.
-
Protocol 2: Synthesis of a Hydrazone Schiff Base
Causality & Mechanistic Rationale: Hydrazides require precise pH control to react with carbonyls. If the pH is too high (>7), the carbonyl carbon is insufficiently electrophilic. If the pH is too low (<3), the terminal -NH2 of the hydrazide becomes protonated (ammonium), entirely killing its nucleophilicity. The optimal operational window is pH 4.5–5.0.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide in absolute ethanol (0.1 M concentration).
-
Catalytic Acidification: Add glacial acetic acid dropwise until the apparent pH reaches 4.5.
-
Condensation: Add 1.05 eq of the target aromatic aldehyde. Reflux the mixture at 78°C for 2–4 hours.
-
Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1).
-
Validation Check: The disappearance of the highly polar starting material and the appearance of a new, UV-active spot (due to extended conjugation) confirms successful imine formation.
-
-
Isolation: Cool the reaction to 4°C to induce crystallization. Filter and wash with cold ethanol.
Fig 2. Self-validating workflow for the synthesis of hydrazone derivatives.
Applications in Advanced Therapeutics & Materials
Pharmacophore Modeling: The spatial arrangement between the 5-methylimidazole ring and the hydrazide linker makes this compound an excellent precursor for designing kinase inhibitors and GPCR ligands. The ability of the imidazole ring to form robust hydrogen-bonded dimers[5] allows it to act as an anchor within deeply buried protein binding pockets, while the hydrazide can be functionalized to probe solvent-exposed regions. Furthermore, hydrazide-hydrazone derivatives synthesized from this core are prime candidates for phenotypic screening against Mycobacterium tuberculosis, leveraging the well-documented anti-TB properties of the hydrazone pharmacophore[6].
Coordination Chemistry: In materials science, the compound acts as a versatile multidentate ligand. The spatial geometry allows the imidazole nitrogen and the hydrazide oxygen/nitrogen to chelate transition metals simultaneously, driving the self-assembly of highly ordered Metal-Organic Frameworks (MOFs) with potential applications in gas storage and catalysis.
References
-
1797257-69-2_CAS号查询 - ChemSrc -[Link]
-
3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide | C7H12N4O - BuyersGuideChem -[Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI -[Link]
-
Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2 - ACS Publications -[Link]
Sources
- 1. 1797257-69-2_CAS号:1797257-69-2_4-(5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid - 化源网 [chemsrc.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. 3-(3-methyl-1H-pyrazol-1-yl)propanohydrazide | 512809-82-4 [amp.chemicalbook.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
